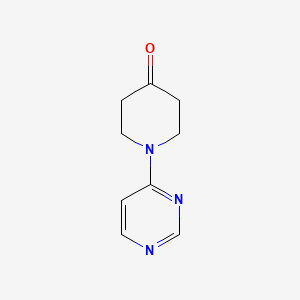
N-methyl-5-(2-trimethylsilylethynyl)pyrimidin-2-amine
描述
N-methyl-5-(2-trimethylsilylethynyl)pyrimidin-2-amine is a chemical compound with the molecular formula C10H15N3Si and a molecular weight of 205.33 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group, a trimethylsilyl-ethynyl group, and an amine group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-(2-trimethylsilylethynyl)pyrimidin-2-amine typically involves the reaction of N-methylpyrimidin-2-amine with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
化学反应分析
Types of Reactions
N-methyl-5-(2-trimethylsilylethynyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
N-methyl-5-(2-trimethylsilylethynyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of N-methyl-5-(2-trimethylsilylethynyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
5-Methyl-3-(trimethylsilyl)ethynyl)pyridin-2-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(Trimethylsilyl)methyl benzylamine: Contains a trimethylsilyl group but differs in the rest of the structure.
Uniqueness
N-methyl-5-(2-trimethylsilylethynyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
属性
分子式 |
C10H15N3Si |
|---|---|
分子量 |
205.33 g/mol |
IUPAC 名称 |
N-methyl-5-(2-trimethylsilylethynyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H15N3Si/c1-11-10-12-7-9(8-13-10)5-6-14(2,3)4/h7-8H,1-4H3,(H,11,12,13) |
InChI 键 |
OLBXBEFTFKNAKP-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC=C(C=N1)C#C[Si](C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-Methyl-3-(thiophen-2-yl)phenyl]methanol](/img/structure/B8647738.png)


![3-(2-chloroethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8647764.png)






![[2-(tert-butoxy)ethyl]hydrazine](/img/structure/B8647807.png)
![N,3-Dimethyl-6-phenylisoxazolo[5,4-b]pyridin-4-amine](/img/structure/B8647809.png)


